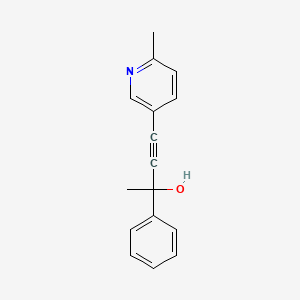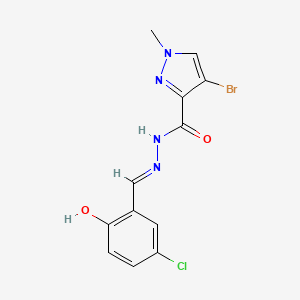
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学研究应用
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been shown to inhibit protein kinase C (PKC), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.
作用机制
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC by binding to the enzyme's catalytic domain, thereby preventing its activation. This leads to a decrease in downstream signaling pathways that are dependent on PKC activation. The exact mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the development and progression of cancer.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 in lab experiments is its specificity for PKC inhibition. It has been shown to be more selective for PKC than other PKC inhibitors, such as staurosporine. However, one limitation of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is its potential for off-target effects, as it has been shown to inhibit other kinases besides PKC.
未来方向
There are several future directions for the study of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another area of interest is its use as a tool for studying the role of PKC in various cellular processes. Additionally, further research is needed to fully understand the mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC and its potential for off-target effects.
合成方法
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is synthesized by reacting 2-chloro-4,5-dimethoxybenzyl chloride with 7-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 as a white crystalline solid with a melting point of 216-218°C.
属性
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-7-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-10-5-4-6-12-13(18(21)20-17(10)12)7-11-8-15(22-2)16(23-3)9-14(11)19/h4-6,8-9,13H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKDKJMCKKYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)
![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)